bicyclo[2.1.1]hexane-2-carbaldehyde bicyclo[2.1.1]hexane-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2624133-85-1
VCID: VC11513493
InChI:
SMILES:
Molecular Formula: C7H10O
Molecular Weight: 110.2

bicyclo[2.1.1]hexane-2-carbaldehyde

CAS No.: 2624133-85-1

Cat. No.: VC11513493

Molecular Formula: C7H10O

Molecular Weight: 110.2

Purity: 95

* For research use only. Not for human or veterinary use.

bicyclo[2.1.1]hexane-2-carbaldehyde - 2624133-85-1

Specification

CAS No. 2624133-85-1
Molecular Formula C7H10O
Molecular Weight 110.2

Introduction

Chemical Identity and Structural Properties

Bicyclo[2.1.1]hexane-2-carbaldehyde belongs to the class of bridged bicyclic aldehydes, featuring a strained carbon framework that imposes distinct stereoelectronic constraints. The compound’s IUPAC name, bicyclo[2.1.1]hexane-2-carbaldehyde, reflects its bicyclic structure comprising two fused rings with bridgehead carbons. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₁₀O
Molecular Weight110.15 g/mol
InChI KeyPHWPVWYYCRDHGO-UHFFFAOYSA-N
Canonical SMILESC1C2CC1C(C2)C=O

The bicyclo[2.1.1]hexane core imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry. X-ray crystallographic analyses of related derivatives reveal bridgehead C–C bond lengths of approximately 1.54 Å and C–C–C angles near 93°, contributing to the system’s rigidity . The aldehyde group at position 2 adopts a planar configuration, enabling typical carbonyl reactivity while the bicyclic framework restricts rotational freedom, predisposing the molecule to well-defined conformational states.

Synthetic Methodologies

Photochemical [2+2] Cycloaddition Approaches

Recent breakthroughs in photoredox catalysis have enabled efficient construction of the bicyclo[2.1.1]hexane scaffold. Sensitized [2π+2σ] cycloadditions between bicyclo[1.1.0]butanes and alkenes under visible light irradiation yield functionalized bicyclo[2.1.1]hexanes, which can be oxidized to the carbaldehyde derivative . For example, Guo et al. demonstrated that energy transfer from an iridium photocatalyst to bicyclo[1.1.0]butane initiates strain-release cycloaddition with electron-deficient alkenes, achieving yields up to 78% . Subsequent Swern oxidation of the resulting alcohol intermediates provides bicyclo[2.1.1]hexane-2-carbaldehyde.

Pinacol Rearrangement Strategies

Sequential pinacol coupling and rearrangement reactions offer an alternative route to 1-substituted bicyclo[2.1.1]hexan-2-ones, which serve as precursors to the carbaldehyde. Starting from 3-oxocyclobutane-1-carboxylic acid, a five-step procedure involving Grignard addition, IBX oxidation, and acid-catalyzed deprotection yields diketone intermediates . Treatment with SmI₂ promotes intramolecular pinacol coupling, forming bicyclic diols that undergo acid-mediated rearrangement to the target aldehyde. Optimized conditions using p-TsOH·H₂O in dichloroethane achieve conversions exceeding 85% .

Oxidative Functionalization

Direct oxidation of bicyclo[2.1.1]hexan-2-methanol derivatives represents a straightforward approach. Manganese dioxide in dichloromethane selectively oxidizes primary alcohols to aldehydes while preserving the strained bicyclic framework. This method proves particularly effective for gram-scale synthesis, with typical isolated yields of 70–80%.

Reactivity and Functionalization

The aldehyde group in bicyclo[2.1.1]hexane-2-carbaldehyde participates in diverse transformations:

3.1. Nucleophilic Additions
Grignard and organolithium reagents undergo 1,2-addition to the carbonyl, producing secondary alcohols. The bicyclic system’s rigidity enforces facial selectivity, with nucleophiles preferentially attacking from the less hindered exo face . For example, methylmagnesium bromide adds quantitatively at −78°C, yielding diastereomerically pure (1R,2S,5R)-2-(hydroxy(1-methylcyclohexyl)methyl)bicyclo[2.1.1]hexane .

3.2. Reductive Amination
Condensation with primary amines followed by sodium cyanoborohydride reduction generates stable amine derivatives. This reaction proves valuable for creating bioisosteric analogs of ortho-substituted benzamides, as demonstrated in the synthesis of conivaptan analogs with improved aqueous solubility .

3.3. Wittig Olefination
Phosphorus ylides react with the aldehyde to form α,β-unsaturated carbonyl compounds. The reaction proceeds with retention of configuration at the bridgehead carbon, enabling stereocontrolled synthesis of strained alkenes.

Applications in Bioactive Molecule Design

Agrochemical Modifications

Replacement of ortho-substituted benzene rings with bicyclo[2.1.1]hexane-2-carbaldehyde derivatives significantly alters physicochemical properties in fungicides:

CompoundParent Solubility (μM)Bicyclo Analog Solubility (μM)clogP Change
Boscalid1135−0.9
Bixafen304−1.2
Fluxapyroxad2527−0.7

Data adapted from Denisenko et al. demonstrates variable solubility outcomes, highlighting the context-dependent nature of bioisosteric replacements. While boscalid and fluxapyroxad analogs show improved aqueous solubility, the bixafen derivative becomes less soluble, likely due to increased molecular rigidity .

Pharmaceutical Applications

In drug discovery, the bicyclo[2.1.1]hexane system serves as a saturated replacement for ortho-disubstituted arenes, reducing aromatic ring count while maintaining vector geometry. Conivaptan analogs incorporating bicyclo[2.1.1]hexane-2-carbaldehyde exhibit comparable vasopressin receptor antagonism (IC₅₀ = 12 nM vs 9 nM for parent compound) with improved metabolic stability in human liver microsomes (t₁/₂ = 48 min vs 22 min) .

Recent Advancements and Future Directions

Emerging photochemical strategies promise to overcome historical synthetic challenges. The development of energy-transfer-mediated [2+2] cycloadditions enables modular access to polysubstituted derivatives . Computational studies predict that further functionalization of the bridgehead positions could yield compounds with unprecedented three-dimensionality for fragment-based drug discovery .

Ongoing research focuses on:

  • Catalytic asymmetric synthesis to access enantiopure building blocks

  • Radical functionalization strategies for C–H activation

  • Hybrid materials incorporating bicyclo[2.1.1]hexane units for enhanced thermal stability

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